molecular formula C11H9BrN2O2 B2520195 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 852815-40-8

3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2520195
CAS No.: 852815-40-8
M. Wt: 281.109
InChI Key: KHQBPENCMPTSCW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (C₁₁H₉BrN₂O₂, molecular weight 281.11 g/mol) is a pyrazole derivative featuring a brominated aryl group at the 3-position and a carboxylic acid moiety at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and halogen interactions . This compound is commercially available (e.g., American Elements, AldrichCPR) and serves as a key intermediate in drug discovery and materials science .

Properties

IUPAC Name

5-(4-bromophenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQBPENCMPTSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the pyrazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Key Observations:

  • Halogen Substituents : Bromine increases molecular weight and lipophilicity compared to fluorine, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Aromatic vs.
  • Acid Strength : The carboxylic acid group at position 5 enables salt formation, improving solubility in basic environments across all analogs .

Research Findings and Data

Pharmacokinetic Parameters (Hypothetical Data)

Compound logP Solubility (mg/mL) Plasma Protein Binding (%)
3-(4-Bromophenyl)-1-methyl derivative 3.2 0.15 92
3-(4-Fluorophenyl)-1-methyl derivative 2.8 0.45 88
3-(tert-Butyl)-1-methyl derivative 3.5 0.08 95

Note: Data extrapolated from structural analogs in , and 10.

Biological Activity

3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C11H9BrN2O2
  • CAS Number : 1067613-65-3
  • Molecular Weight : 267.11 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic routes often utilize brominated phenyl groups to enhance biological activity through structural modifications.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activities. A study demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 µM .

Table 1: Cytotoxic Activity of Related Pyrazole Compounds

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
This compoundTBDTBD

The mechanism by which pyrazole derivatives exert their anticancer effects often involves:

  • Microtubule Destabilization : Compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : Enhanced caspase activity has been observed in treated cells, indicating that these compounds can trigger programmed cell death .
  • Targeting Cancer Pathways : Pyrazole derivatives may inhibit key signaling pathways involved in tumor growth and metastasis, such as the EGFR and VEGFR pathways .

Study on Antitumor Activity

In a recent study, a series of pyrazole derivatives were evaluated for their antitumor potential. Among these, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo settings. The study highlighted specific structural features that correlate with enhanced biological activity .

Anti-inflammatory and Antibacterial Activities

Beyond anticancer properties, pyrazole derivatives have also been explored for their anti-inflammatory and antibacterial effects. Some studies suggest that they can act as effective inhibitors of inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

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